molecular formula C16H9BrS B11832239 10-Bromobenzo[b]naphtho[2,1-d]thiophene

10-Bromobenzo[b]naphtho[2,1-d]thiophene

Cat. No.: B11832239
M. Wt: 313.2 g/mol
InChI Key: UHYDMPBXKCTGTL-UHFFFAOYSA-N
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Description

10-Bromobenzo[b]naphtho[2,1-d]thiophene is an aromatic organic compound with the molecular formula C16H9BrS It is a brominated derivative of benzo[b]naphtho[2,1-d]thiophene, characterized by the presence of a bromine atom at the 10th position of the fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromobenzo[b]naphtho[2,1-d]thiophene typically involves the bromination of benzo[b]naphtho[2,1-d]thiophene. One common method includes the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 10-Bromobenzo[b]naphtho[2,1-d]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

10-Bromobenzo[b]naphtho[2,1-d]thiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Bromobenzo[b]naphtho[2,1-d]thiophene involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Uniqueness: The bromine atom enhances its ability to participate in various substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C16H9BrS

Molecular Weight

313.2 g/mol

IUPAC Name

10-bromonaphtho[1,2-b][1]benzothiole

InChI

InChI=1S/C16H9BrS/c17-14-7-3-6-12-13-9-8-10-4-1-2-5-11(10)15(13)18-16(12)14/h1-9H

InChI Key

UHYDMPBXKCTGTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC4=C3C=CC=C4Br

Origin of Product

United States

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